molecular formula C13H16N4O3 B276124 2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No. B276124
M. Wt: 276.29 g/mol
InChI Key: QABAVMUVVKBDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is also known as THPP and is synthesized through a specific method that involves the use of several reagents and catalysts. The purpose of

Mechanism of Action

The mechanism of action of THPP is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. THPP has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
THPP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess antitumor properties and has been studied for its potential use in cancer therapy. Furthermore, THPP has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using THPP in lab experiments is its potential pharmacological properties. THPP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a useful tool in studying these physiological processes. However, one limitation of using THPP in lab experiments is its potential toxicity. THPP has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of THPP. One direction is the further exploration of its potential pharmacological properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient and cost-effective synthesis methods for THPP. Additionally, the toxicity of THPP should be further studied to determine its safety for use in humans. Finally, the potential use of THPP in cancer therapy should be explored further.
Conclusion:
In conclusion, THPP is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It is synthesized through a specific method that involves the use of several reagents and catalysts. THPP has been extensively studied for its potential anti-inflammatory, analgesic, and antipyretic effects, as well as its potential use in cancer therapy and the treatment of neurodegenerative diseases. However, its toxicity should be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of THPP involves the condensation of 2-acetyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one with 4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazole-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is catalyzed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain THPP.

Scientific Research Applications

THPP has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. THPP has also been shown to possess antitumor properties and has been studied for its potential use in cancer therapy. Furthermore, THPP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C13H16N4O3/c1-7-8(5-6-18)12(20)17(16-7)13-14-10-4-2-3-9(10)11(19)15-13/h16,18H,2-6H2,1H3,(H,14,15,19)

InChI Key

QABAVMUVVKBDCW-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=NC(=O)C3=C(N2)CCC3)CCO

SMILES

CC1=C(C(=O)N(N1)C2=NC(=O)C3=C(N2)CCC3)CCO

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=O)C3=C(N2)CCC3)CCO

Origin of Product

United States

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